2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide
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Overview
Description
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene moiety linked to an acetohydrazide group through an ether linkage. The presence of the indene ring system imparts specific chemical properties that make this compound interesting for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 7-methyl-2,3-dihydro-1H-indene-4-ol and chloroacetic acid.
Ether Formation: The indene-4-ol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid.
Hydrazide Formation: The acetic acid derivative is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:
Catalysts: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to facilitate the reactions and improve product isolation.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide involves its interaction with specific molecular targets. The indene moiety may interact with biological membranes or proteins, while the hydrazide group can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid: Similar structure but lacks the hydrazide group.
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine: Contains a pyridine ring instead of the acetohydrazide group.
Uniqueness
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide is unique due to the presence of both the indene and hydrazide functionalities, which confer distinct chemical and biological properties. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-5-6-11(16-7-12(15)14-13)10-4-2-3-9(8)10/h5-6H,2-4,7,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLREGDEXGGGGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369452 |
Source
|
Record name | 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298186-32-0 |
Source
|
Record name | 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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